B1192378 BI-811283

BI-811283

Cat. No. B1192378
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

Scientific Research Applications

Overview of BI-811283

This compound is an Aurora B kinase inhibitor, primarily investigated for its potential in treating various types of cancers. Aurora kinases are enzymes that play a crucial role in the process of cell division (mitosis), and their inhibition can disrupt cancer cell proliferation.

Key Research Insights

  • Phase I Study in Solid Tumors :

    • A study explored the safety, pharmacodynamics, and antitumor activity of BI 811283 in patients with advanced solid tumors. It was administered in different schedules and doses, showing a manageable safety profile and some level of disease stabilization in patients (Mross et al., 2016).
  • Investigation in Acute Myeloid Leukemia (AML) :

    • A trial assessed the combination of BI 811283 with low-dose cytarabine in AML patients who were not eligible for intensive treatment. The focus was on determining the maximum tolerated dose and evaluating the safety and efficacy of the combination (Döhner et al., 2018).
  • Molecular and Cellular Pharmacology :

    • Another study delved into the molecular mechanisms of BI 811283, demonstrating its potent inhibition of Aurora B kinase activity and subsequent effects on cancer cell proliferation across various cancer cell lines. It highlighted the compound's ability to induce a polyploid phenotype and apoptosis in cancer cells (Tontsch-Grunt et al., 2010).
  • Efficacy in Cancer Xenograft Models :

    • Research showed that BI 811283 exhibits potent antitumor activity in different cancer models, such as non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, in preclinical settings. The study emphasized the method of administration and dosage relevance for achieving therapeutic efficacy (Gürtler et al., 2010).

properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI811283;  BI-811283;  BI 811283.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.